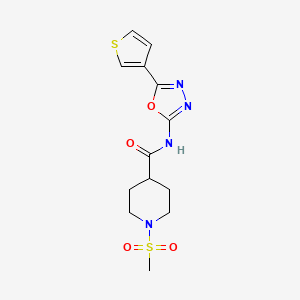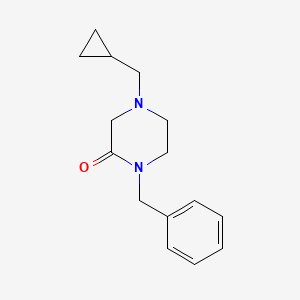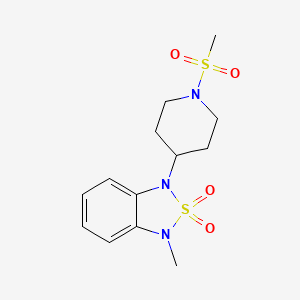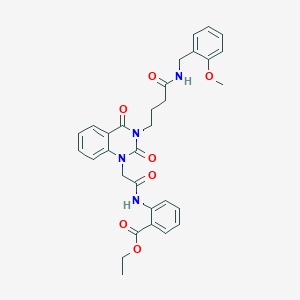
1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound with a complex chemical structure. It combines different chemical functionalities, such as a piperidine ring, an oxadiazole ring, and a thiophene ring. This intricate combination gives the compound unique chemical properties, making it of particular interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: : This might involve a cyclization reaction using a suitable dicarboxylate and hydrazine derivative.
Incorporation of the thiophene ring: : Usually achieved by nucleophilic substitution reactions.
Synthesis of the piperidine ring: : Often conducted via reductive amination or nucleophilic addition.
Integration of the methylsulfonyl group: : Introduced via sulfonylation using reagents like methylsulfonyl chloride.
Industrial Production Methods
Large-scale production may employ optimized conditions for each step, ensuring high yield and purity. Processes might include solvent variations, temperature control, and the use of catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can occur at the sulfur-containing groups or the thiophene ring.
Reduction: : Mainly targeted at the oxadiazole ring or piperidine nitrogen.
Substitution: : Both aromatic and nucleophilic substitutions can modify the oxadiazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Solvents: : Common solvents like dichloromethane (DCM), ethanol, or toluene.
Major Products
Reactions yield a variety of products depending on the reaction type. Substitution reactions often lead to functionalized derivatives, while oxidations can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used in catalytic reactions due to its unique electronic properties.
Material science: : Incorporated in the synthesis of novel polymers or as a component in supramolecular assemblies.
Biology and Medicine
Drug development: : Investigated for potential pharmacological properties, possibly acting as enzyme inhibitors or receptor antagonists.
Diagnostic agents: : Used in bio-imaging due to its distinct chemical footprint.
Industry
Agriculture: : Applied in developing new agrochemicals.
Electronics: : Explored for use in organic electronic devices due to its conductive properties.
Mecanismo De Acción
The compound's mechanism of action involves its ability to interact with biological targets at a molecular level. This includes binding to specific proteins or enzymes, altering their function. Molecular targets might include ion channels or metabolic enzymes, where the compound can inhibit or activate their activities.
Comparación Con Compuestos Similares
When comparing 1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide to similar compounds, its unique structure imparts distinctive properties:
1-(Methylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Substituting the thiophene with a pyridine ring can alter the compound’s electronic characteristics.
N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Lacking the methylsulfonyl group affects solubility and reactivity.
1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Variation in the position of the thiophene ring can influence the compound’s binding affinity and reactivity.
This compound stands out due to its unique arrangement of functional groups, offering a distinct set of properties that make it valuable across various fields.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S2/c1-23(19,20)17-5-2-9(3-6-17)11(18)14-13-16-15-12(21-13)10-4-7-22-8-10/h4,7-9H,2-3,5-6H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXJXNIHFZIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2478487.png)


![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)
![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)


